molecular formula C27H33NO B286599 N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide

N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide

Cat. No. B286599
M. Wt: 387.6 g/mol
InChI Key: ZZPGDOLBIBTKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide, commonly known as AEDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEDA belongs to the class of adamantane derivatives and has been shown to possess a broad range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of AEDA is not fully understood. However, it is believed to act through multiple pathways. AEDA has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. AEDA has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid mediators that play a role in inflammation and pain. AEDA has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
AEDA has been shown to have a broad range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of the enzyme COX-2. AEDA has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. In addition, AEDA has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of AEDA is its broad range of biological activities, which make it a promising candidate for the treatment of various disorders. AEDA is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of AEDA is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the safety and efficacy of AEDA in humans.

Future Directions

There are several future directions for the research on AEDA. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain, inflammatory disorders, epilepsy, and neurodegenerative disorders. Another direction is to investigate the safety and efficacy of AEDA in humans. In addition, further studies are needed to fully understand the mechanism of action of AEDA and to identify its molecular targets. Finally, the development of new synthetic methods for AEDA and its derivatives could lead to the discovery of novel compounds with improved biological activities.

Synthesis Methods

The synthesis of AEDA involves the reaction of 1-adamantylmagnesium bromide with 2,2-diphenylpropanoyl chloride in the presence of a catalyst. The reaction proceeds through a Grignard reaction mechanism and yields AEDA as a white crystalline solid. The purity of AEDA can be further improved through recrystallization.

Scientific Research Applications

AEDA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain and inflammatory disorders. AEDA has also been shown to have anticonvulsant effects, which make it a potential treatment for epilepsy. In addition, AEDA has been shown to have neuroprotective effects, which make it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

Molecular Formula

C27H33NO

Molecular Weight

387.6 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide

InChI

InChI=1S/C27H33NO/c1-19(27-16-20-13-21(17-27)15-22(14-20)18-27)28-25(29)26(2,23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-12,19-22H,13-18H2,1-2H3,(H,28,29)

InChI Key

ZZPGDOLBIBTKIA-UHFFFAOYSA-N

SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C(C)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C(C)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.